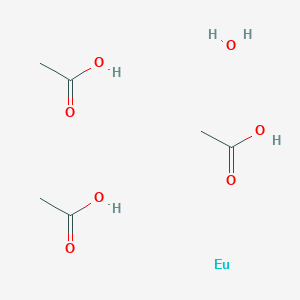![molecular formula C20H30O5 B12429562 (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by multiple hydroxyl groups and a hydroxymethyl group, making it a highly functionalized molecule. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[1030One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation reactions . These reactions typically require specific conditions, such as the presence of O-acyl oximes and α-amino ketones, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, the compound’s hydroxyl and hydroxymethyl groups make it a potential candidate for studying enzyme-substrate interactions. It can be used to investigate the mechanisms of various biological processes.
Medicine
In medicine, the compound’s unique structure and functional groups make it a potential lead compound for drug discovery. It can be used to develop new pharmaceuticals with specific biological activities.
Industry
In industry, the compound can be used as an intermediate in the production of fine chemicals and specialty materials. Its functional groups allow for further chemical modifications to produce desired products.
Wirkmechanismus
The mechanism of action of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target proteins, influencing their activity. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the function of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with a similar tricyclic structure but different functional groups.
Dye Sensitized Solar Cell Compounds: Compounds used in dye-sensitized solar cells with similar functional groups but different applications.
Uniqueness
The uniqueness of (1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one lies in its combination of multiple hydroxyl groups and a hydroxymethyl group with a tricyclic structure. This combination of features makes it a versatile compound with diverse applications in various fields of scientific research.
Eigenschaften
Molekularformel |
C20H30O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one |
InChI |
InChI=1S/C20H30O5/c1-10-7-14-13(19(14,3)4)6-5-12(9-21)17(23)15-16(22)11(2)8-20(15,25)18(10)24/h5,7,11,13-17,21-23,25H,6,8-9H2,1-4H3/b10-7+,12-5-/t11-,13-,14+,15-,16-,17+,20+/m0/s1 |
InChI-Schlüssel |
XKXYJTIBKZGIPR-FHSYCQNBSA-N |
Isomerische SMILES |
C[C@H]1C[C@]2([C@@H]([C@H]1O)[C@@H](/C(=C\C[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)/CO)O)O |
Kanonische SMILES |
CC1CC2(C(C1O)C(C(=CCC3C(C3(C)C)C=C(C2=O)C)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)
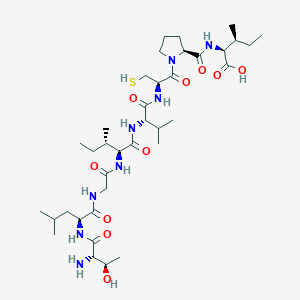

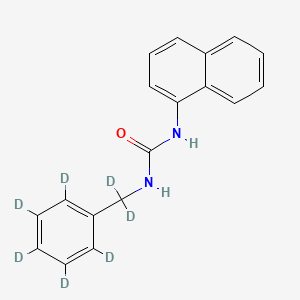
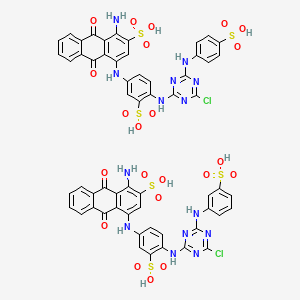

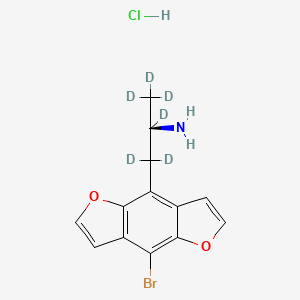

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
